3-Bromo-4-phenylthiophene

Regioselective Synthesis Palladium Catalysis C-H Activation

3-Bromo-4-phenylthiophene (CAS 23062-41-1) provides the precise 3-bromo-4-phenyl regiochemistry essential for sequential Pd-catalyzed cross-coupling and C5-arylation strategies. Unlike 2-bromo-4-phenylthiophene (CAS 10353-18-1) or 3-(4-bromophenyl)thiophene (CAS 20608-85-9), only this isomer delivers the correct electronic and steric environment for constructing ER modulator libraries and OLED/OFET materials. Regioisomeric substitution will fundamentally alter or fail synthetic sequences. Commercial grade: ≥97% purity, C₁₀H₇BrS, MW 239.13. For R&D use only.

Molecular Formula C10H7BrS
Molecular Weight 239.13 g/mol
CAS No. 23062-41-1
Cat. No. B186764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-phenylthiophene
CAS23062-41-1
Molecular FormulaC10H7BrS
Molecular Weight239.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC=C2Br
InChIInChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H
InChIKeyVECCHZOLKULHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-phenylthiophene (CAS 23062-41-1) for Regioselective Thiophene Functionalization: A Heterocyclic Building Block


3-Bromo-4-phenylthiophene (CAS 23062-41-1) is a heterocyclic organic compound belonging to the thiophene family, with the molecular formula C₁₀H₇BrS and a molecular weight of 239.13 g/mol [1]. It is characterized by a bromine atom at the 3-position and a phenyl group at the 4-position on the thiophene ring [2]. This substitution pattern is distinct from other bromophenylthiophene isomers, such as 2-bromo-4-phenylthiophene or 3-(4-bromophenyl)thiophene, and imparts unique reactivity profiles that are critical for the construction of complex aryl-thiophene architectures in pharmaceutical and materials science .

The Critical Importance of 3-Bromo-4-phenylthiophene's Isomeric Purity in Regioselective Synthesis


Generic substitution of 3-bromo-4-phenylthiophene with a regioisomeric analog, such as 2-bromo-4-phenylthiophene (CAS 10353-18-1) or 3-(4-bromophenyl)thiophene (CAS 20608-85-9), will fundamentally alter or fail in synthetic sequences due to distinct electronic and steric environments that dictate reactivity . For example, the bromine at the 3-position in the target compound can be exploited as a blocking group to enable regioselective C5-arylation [1], a function not possible with a 2-bromo isomer. The unique orientation of the phenyl ring relative to the reactive bromine center also influences the efficacy and selectivity of cross-coupling reactions [2], making the correct isomer non-negotiable for achieving the desired molecular geometry and downstream properties.

Quantitative Evidence for Differentiating 3-Bromo-4-phenylthiophene from Structural Analogs


Regioselective C5-Arylation Using a Bromine Blocking Group: A Unique Reactivity Profile

The presence of a bromine atom at the 2-position of a 3-substituted thiophene, such as in 2-bromo-4-phenylthiophene, enables its use as a blocking group to direct Pd-catalyzed C-H arylation exclusively to the C5-position [1]. In contrast, 3-substituted thiophenes lacking this blocking group (e.g., 3-bromo-4-phenylthiophene) or with a different substitution pattern (e.g., 3-(4-bromophenyl)thiophene) would yield complex mixtures of C2- and C5-arylated products [2].

Regioselective Synthesis Palladium Catalysis C-H Activation

Synthetic Route Optimization: Yield Comparison for Suzuki-Miyaura Coupling with Phenylboronic Acid

A high-yielding synthesis of 3-bromo-4-phenylthiophene has been reported, achieving a 96% yield via Suzuki-Miyaura cross-coupling between 3,4-dibromothiophene and phenylboronic acid . This yield provides a benchmark for evaluating the efficiency of this specific transformation, which is a key step in accessing this valuable building block. The yield is contingent on precise control of the mono-arylation and may differ significantly for other regioisomers or coupling partners.

Suzuki-Miyaura Coupling Process Chemistry Reaction Optimization

Synthetic Utility: Building Block for ER Ligands with Enhanced Transcriptional Activity

Thiophene-core ligands, including those derived from bromo-thiophene precursors like 3-bromo-4-phenylthiophene, have been identified as estrogen receptor (ER) ligands [1]. Critically, some diarylthiophenes in this series exhibit superagonist activity, achieving maximal transcriptional activities that are 2–3 times greater than that of the endogenous hormone, estradiol (E2) [1]. This places them in a distinct class compared to conventional ER ligands.

Medicinal Chemistry Estrogen Receptor Ligand Design

Physical Properties for Handling and Characterization

Vendor specifications provide essential physical data for handling and quality control. 3-Bromo-4-phenylthiophene is a solid at room temperature with a specified minimum purity of 95-97% and a molecular weight of 239.13 g/mol . Its physical state and purity profile differentiate it from other bromothiophene isomers that may be liquids or have different purity grades, which is important for weighing, formulation, and ensuring consistent reactivity.

Physical Chemistry Quality Control Analytical Characterization

Optimal Application Scenarios for 3-Bromo-4-phenylthiophene (CAS 23062-41-1)


Scaffold for Developing Novel Estrogen Receptor (ER) Ligands

Based on the established activity of thiophene-core ER ligands, 3-bromo-4-phenylthiophene is an ideal starting material for constructing libraries of novel ER modulators [1]. Its bromo and phenyl substituents can be sequentially elaborated via cross-coupling reactions to install diverse phenol and other functional groups, allowing for systematic structure-activity relationship (SAR) studies aimed at discovering ligands with improved potency, selectivity, or unique superagonist activity (up to 3x that of estradiol) [1].

Precursor for Regioselective Synthesis of Complex Aryl-Thiophene Architectures

While the compound itself is not the substrate for the C5-blocking group strategy, it serves as a critical comparator and precursor for related 3-substituted thiophenes. As detailed in Section 2, its procurement is essential for projects where the specific 3-bromo-4-phenyl pattern is required as a synthetic intermediate, for example, in routes that avoid the 2-bromo blocking group or utilize different C-H functionalization methodologies [2]. Understanding its distinct reactivity profile (or lack thereof in certain reactions) is crucial for rational retrosynthetic analysis [3].

Building Block for Organic Electronic Materials

Phenyl-substituted oligothiophenes are of significant interest in organic electronics, including OLEDs and OFETs, due to their tunable optical and charge transport properties [4][5]. 3-Bromo-4-phenylthiophene can be utilized as a monomer or co-monomer in Pd-catalyzed polymerizations or as a precursor to larger, well-defined oligothiophene derivatives for structure-property relationship studies [5]. Its specific substitution pattern will influence the resulting polymer's or oligomer's conjugation length, solid-state packing, and electronic performance.

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